molecular formula C9H11BrO3 B166645 (3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole CAS No. 130669-74-8

(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole

Cat. No. B166645
M. Wt: 247.09 g/mol
InChI Key: IJFOOAYHPAECGI-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole involves the synthesis of a tetrahydrobenzodioxole ring system followed by the introduction of a bromine atom and an oxirane ring. The final step involves the formation of an oxireno ring system.

Starting Materials
2,4-dimethoxybenzaldehyde, ethyl 2-bromoacetate, methyl 3,4-dihydroxybenzoate, 2,2-dimethyl-1,3-dioxolane, magnesium, bromine

Reaction
2,4-dimethoxybenzaldehyde, ethyl 2-bromoacetate, magnesium, 2,2-dimethyl-1,3-dioxolane, dry ether, reflux, (3,4-dimethoxyphenyl)-2-bromobut-3-enoate.
(3,4-dimethoxyphenyl)-2-bromobut-3-enoate, methyl 3,4-dihydroxybenzoate, KOH, ethanol, reflux, (3,4-dimethoxyphenyl)-3,4-dihydroxyphenylmethanone.
(3,4-dimethoxyphenyl)-3,4-dihydroxyphenylmethanone, bromine, acetic acid, reflux, (3,4-dimethoxyphenyl)-3,4-dibromophenylmethanone.
(3,4-dimethoxyphenyl)-3,4-dibromophenylmethanone, 2,2-dimethyl-1,3-dioxolane, NaH, DMF, reflux, (3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole.

properties

IUPAC Name

(3aS,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-9(2)12-6-4(10)3-5-7(11-5)8(6)13-9/h3,5-8H,1-2H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFOOAYHPAECGI-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3C(O3)C=C(C2O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H]3[C@H](O3)C=C([C@H]2O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455882
Record name (3aS,5aR,6aR,6bS)-4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydro-2H-oxireno[e][1,3]benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole

CAS RN

130669-74-8
Record name (3aS,5aR,6aR,6bS)-4-Bromo-3a,5a,6a,6b-tetrahydro-2,2-dimethyloxireno[e]-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130669-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,5aR,6aR,6bS)-4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydro-2H-oxireno[e][1,3]benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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